3-Bromopropylamine hydrobromide

Protein Sequencing Cysteine Modification Amino Acid Analysis

Researchers requiring precise cysteine alkylation or SSAO inhibition often face supply inconsistencies with generic haloamines. 3-Bromopropylamine hydrobromide (CAS 5003-71-4) provides a reliable, selective solution. • Achieves quantitative cysteine alkylation with ±10% accuracy in amino acid analysis for biopharmaceutical QC. • Serves as a competitive, reversible SSAO/VAP-1 inhibitor (Ki 17 µM) for acute inflammatory studies. • Enables high-yield, regiospecific synthesis of N-substituted 1,3-diaminopropanes-a key motif in CNS drug candidates. Supplied as a ≥98% pure crystalline solid with full QA documentation, ensuring batch-to-batch reproducibility for critical R&D and scale-up processes.

Molecular Formula C3H9Br2N
Molecular Weight 218.92 g/mol
CAS No. 5003-71-4
Cat. No. B145992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromopropylamine hydrobromide
CAS5003-71-4
Synonyms3-bromopropylamine
3-bromopropylamine hydrobromide
Molecular FormulaC3H9Br2N
Molecular Weight218.92 g/mol
Structural Identifiers
SMILES[H+].C(CN)CBr.[Br-]
InChIInChI=1S/C3H8BrN.BrH/c4-2-1-3-5;/h1-3,5H2;1H
InChIKeyPQIYSSSTRHVOBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromopropylamine Hydrobromide: Bifunctional Building Block


3-Bromopropylamine hydrobromide (CAS 5003-71-4) is a bifunctional organic intermediate, primarily supplied as a white to off-white crystalline powder with a reported purity typically ≥98% [1]. Its molecular structure features a three-carbon alkyl chain, terminated with a primary amine at one end and a bromine atom at the other, offering distinct nucleophilic and electrophilic reaction sites . This reagent is widely utilized to introduce the 3-aminopropyl moiety into target molecules, serving as a key precursor in the synthesis of pharmaceuticals such as the neuroprotective agent homotaurine, as well as in diverse applications ranging from agrochemicals to advanced materials . Its stability and reactivity profile make it a valuable tool in both academic and industrial research settings.

Risks of Generic Substitutes for 3-Bromopropylamine Hydrobromide


Substituting 3-bromopropylamine hydrobromide with a generic analog is scientifically risky due to the compound's specific dual functionality and spacer length, which directly dictate its performance in critical applications. For instance, a different carbon chain length (e.g., a 2-carbon vs. 3-carbon spacer) can drastically alter an inhibitor's binding affinity and selectivity for an enzyme's active site [1]. Similarly, swapping the bromine leaving group for a less reactive chlorine can slow reaction kinetics, lower synthetic yields, and potentially require different or harsher reaction conditions [2]. Furthermore, the choice between the free base and a hydrobromide salt form impacts solubility, handling stability, and the precise stoichiometry required in synthetic protocols . The evidence presented below quantitatively demonstrates why these differences matter for scientific selection and procurement.

Head-to-Head Evidence: 3-Bromopropylamine Hydrobromide


Cysteine Alkylation Selectivity vs. Iodoacetamide

In protein biochemistry, 3-bromopropylamine hydrobromide demonstrates superior selectivity for cysteine residues compared to the common alkylating agent iodoacetamide, with no detectable off-target alkylation of other amino acids under optimized conditions [1]. This is crucial for accurate protein analysis. A direct head-to-head comparison in amino acid analysis of known proteins showed that cysteine values quantified using the S-3-aminopropylcysteine derivative were within 10% of the predicted value, a level of accuracy not achievable with less selective reagents [1].

Protein Sequencing Cysteine Modification Amino Acid Analysis

SSAO Inhibition: 3-Bromopropylamine vs. 2-Bromoethylamine

A study on semicarbazide-sensitive amine oxidase (SSAO) inhibition reveals that the carbon spacer length between the bromine and amine groups directly influences inhibitory potency and mechanism. 3-Bromopropylamine (3-BPA) acts as a competitive and reversible inhibitor with a Ki of 17 µM. In contrast, its 2-carbon analog, 2-bromoethylamine (2-BEA), exhibits a different inhibitory profile, showing a Ki of 2.5 µM without preincubation but shifting to a time-dependent, irreversible inhibition mechanism with a Ki of 3.6 µM and a kinact of 0.037 min⁻¹ after preincubation [1].

Enzyme Inhibition SSAO Inhibitor Vascular Adhesion Protein-1

Efficient Aminolysis with Aromatic Amines

3-Bromopropylamine hydrobromide enables a regiospecific synthetic route to N-aryl-N'-formyl-1,3-diaminopropanes, which are valuable intermediates. The key step, aminolysis of 3-bromopropylamine hydrobromide with various aromatic amines, proceeds readily to give N-(3-aminopropyl)arylamines in high yields [1]. While specific yield values for a direct comparator are not provided in the same context, the reported procedure highlights the compound's utility in achieving high efficiency and regiospecificity, a clear advantage over alternative strategies like using 1,3-dibromopropane, which can lead to mixtures of mono- and dialkylated products .

Organic Synthesis Aminolysis Diamine Synthesis

Hydrobromide Salt Stability vs. Free Base

The hydrobromide salt form of 3-bromopropylamine offers a significant advantage in stability and handling compared to its free base counterpart. The salt is a solid with a melting point of 171-175°C, making it easy to weigh and store at room temperature, though it is hygroscopic and should be kept under inert gas . In contrast, the free base, 3-bromopropylamine, is a liquid and is more prone to self-condensation or decomposition, requiring more stringent storage conditions and handling .

Chemical Stability Storage Reagent Handling

Solubility Profile in Common Solvents

3-Bromopropylamine hydrobromide exhibits a distinct solubility profile that is critical for its use in aqueous-based reactions and formulations. It is soluble in water at a concentration of 50 mg/mL, and also soluble in DMF and ethanol, but it is insoluble in tetrahydrofuran (THF) and benzene [1]. This specific profile differentiates it from other reagents. For example, while its chloro-analog, 3-chloropropylamine hydrochloride, is also water-soluble, it is a liquid and may have different solubility characteristics in organic solvents, which can influence reaction solvent selection [2].

Solubility Physicochemical Properties Formulation

Applications of 3-Bromopropylamine Hydrobromide


Cysteine Alkylation for Proteomics and Protein Sequencing

In protein analysis workflows, 3-bromopropylamine hydrobromide is the reagent of choice for the specific and quantitative alkylation of cysteine residues. Its unique selectivity, which leaves other amino acids unmodified, allows for accurate cysteine quantification via amino acid analysis (±10% of predicted values) [1]. This application is critical for the quality control of biopharmaceuticals and for fundamental proteomics research where precise determination of cysteine status (e.g., free vs. disulfide-bonded) is required.

SSAO/VAP-1 Inhibitor Development

For research programs targeting semicarbazide-sensitive amine oxidase (SSAO/VAP-1), an enzyme implicated in inflammation and vascular diseases, 3-bromopropylamine serves as a valuable pharmacological tool. It acts as a competitive and reversible inhibitor with a well-characterized Ki of 17 µM [1]. This profile makes it ideal for acute studies investigating SSAO function, as its effects are reversible and do not lead to permanent enzyme inactivation, unlike its shorter-chain analog 2-bromoethylamine [1].

1,3-Diaminopropane Synthesis for Pharmaceuticals

In medicinal chemistry and process R&D, 3-bromopropylamine hydrobromide is a key intermediate for the regiospecific synthesis of N-substituted 1,3-diaminopropanes, a structural motif found in numerous bioactive molecules. Its use in aminolysis reactions with aromatic amines provides high yields of the desired mono-adduct, a crucial advantage over using symmetrical dibromoalkanes which lead to complex mixtures [2]. This efficiency is particularly valuable in the scalable synthesis of drug candidates like homotaurine and other CNS-active agents .

Surface Functionalization in Advanced Materials

3-Bromopropylamine hydrobromide is employed as a surface modifier in materials science. Its bifunctional nature allows for the tethering of an amine group to various surfaces, which can then be used for further conjugation or to alter surface properties. A prominent application is in the preparation of passivation layers for perovskite solar cells, where it is used to modify crystal grain boundaries and reduce charge-carrier recombination (leakage current), thereby improving device performance [3].

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